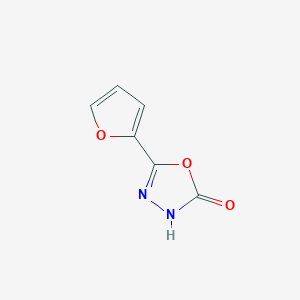

5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one

説明

5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one, also known as this compound, is a useful research compound. Its molecular formula is C6H4N2O3 and its molecular weight is 152.11 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 525343. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Furan derivatives have been shown to exhibit potent levels of inhibitory activity against a variety of different gram-positive bacteria, including multidrug-resistant clinical isolates .

Mode of Action

Furan derivatives have been utilized as pronucleophiles in an asymmetric vinylogous michael addition to an α,β-unsaturated-γ-lactam, leading to hybrid molecules possessing γ-lactam and butenolide structural motifs . This suggests that the compound may interact with its targets through similar chemical reactions.

Biochemical Pathways

N-substituted 5-(hydroxymethyl)-2-furfurylamines, which are structurally similar to the compound , are known to be important organic compounds due to their recognized pharmaceutical activity . They can be prepared via reductive amination of furfurals isolated from biomass , suggesting that the compound may affect similar biochemical pathways.

Result of Action

Furan derivatives have been shown to exhibit potent levels of inhibitory activity against a variety of different gram-positive bacteria, including multidrug-resistant clinical isolates . This suggests that the compound may have similar antibacterial effects.

Action Environment

It is known that the electrocatalytic conversion of furan compounds using renewable electricity represents an enticing approach for transforming them into value-added chemicals . This suggests that environmental factors such as the presence of electricity could potentially influence the compound’s action.

生物活性

5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one, a heterocyclic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, focusing on its antibacterial, antitumor, antiviral, and antioxidant activities, supported by data tables and recent research findings.

The molecular formula of this compound is with a molecular weight of 152.11 g/mol. The compound is characterized by a five-membered ring structure that incorporates nitrogen and oxygen atoms.

Antibacterial Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antibacterial properties. For instance, studies have shown that various oxadiazole derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Antitumor Activity

This compound has shown promising antitumor activity in various cancer cell lines. A notable study reported that the compound induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 29 | Apoptosis induction via caspase activation |

| HeLa | 35 | Cell cycle arrest and apoptosis |

In a comparative study with doxorubicin (a standard chemotherapy drug), the oxadiazole derivative exhibited comparable or superior cytotoxic effects against certain cancer types.

Antiviral Activity

The antiviral potential of this compound has also been explored. It has been found to inhibit viral replication in vitro, particularly against strains of influenza and HIV. The mechanism may involve interference with viral entry or replication processes.

Antioxidant Activity

Oxidative stress is implicated in various diseases, including cancer and neurodegenerative disorders. The antioxidant activity of this compound has been evaluated using DPPH and ABTS assays.

| Assay Type | IC50 (µg/mL) | Reference Compound |

|---|---|---|

| DPPH | 15 | Ascorbic Acid |

| ABTS | 12 | Trolox |

Case Studies

- Study on Anticancer Properties : A recent publication highlighted the synthesis of various oxadiazole derivatives and their evaluation against multiple cancer cell lines. The study found that compounds with furan moieties had enhanced cytotoxic effects compared to their non-furan counterparts .

- Mechanism-Based Approaches : Another review discussed the mechanisms through which oxadiazole derivatives exert their biological effects. It emphasized the role of structural modifications in enhancing bioactivity and specificity towards target proteins involved in cancer progression .

科学的研究の応用

Medicinal Chemistry

5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one has been investigated for its potential therapeutic effects:

- Antimicrobial Activity : Studies have shown that derivatives of this compound can disrupt bacterial cell walls, indicating potential as antimicrobial agents. For instance, compounds with similar structures have demonstrated significant antibacterial effects against various pathogens .

- Anti-inflammatory Properties : Research indicates that oxadiazole derivatives exhibit anti-inflammatory activities. Compounds synthesized from similar precursors have shown efficacy in reducing inflammation in animal models .

- Anticancer Potential : The compound's ability to interact with specific molecular targets suggests it may play a role in cancer treatment by inhibiting tumor growth through various mechanisms .

Biological Research

The compound's interaction with biological systems is an area of active exploration:

- Enzyme Inhibition : The ability of this compound to inhibit enzymes involved in metabolic pathways has been noted. For example, interactions with cytochrome P450 enzymes could influence drug metabolism .

Materials Science

This compound is also being explored for its material properties:

- Electronic Properties : The unique structure may impart desirable electronic characteristics such as conductivity and thermal stability, making it suitable for applications in organic electronics and photonics .

Case Study 1: Antimicrobial Efficacy

A study evaluated various oxadiazole derivatives for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .

Case Study 2: Anti-inflammatory Activity

In another investigation involving carrageenan-induced paw edema in rats, several synthesized oxadiazole derivatives showed pronounced anti-inflammatory effects compared to control groups. This suggests potential therapeutic applications for inflammatory diseases .

特性

IUPAC Name |

5-(furan-2-yl)-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O3/c9-6-8-7-5(11-6)4-2-1-3-10-4/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJNURLUEDZPPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NNC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40326211 | |

| Record name | 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103418-56-0 | |

| Record name | 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。